molecular formula C6H14Cl2N4 B1471218 2-(dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride CAS No. 1797933-01-7

2-(dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride

Cat. No. B1471218
M. Wt: 213.11 g/mol
InChI Key: KDRMVPWWBXPEJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1797933-01-7 . It has a molecular weight of 213.11 . The IUPAC name for this compound is 2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride . It is stored at room temperature and comes in the form of a powder .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which includes “2-(dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride”, has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H12N4.2ClH/c1-5-8-9-6(3-4-7)10(5)2;;/h3-4,7H2,1-2H3;2*1H . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 213.11 .

Scientific Research Applications

  • Field : Medicinal Chemistry

    • Application : 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents .
    • Method : The compounds were synthesized using various spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
    • Results : Some compounds showed promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
  • Field : Medicinal Chemistry

    • Application : 1,2,4-triazole hybrids have been synthesized and evaluated for their cytotoxic activities against tumor cell lines .
    • Method : The compounds were synthesized and their cytotoxic activities were evaluated against two tumor cell lines, MCF-7 and HCT-116 .
    • Results : The findings showed that 1,2,4-triazole hybrids had weak to high cytotoxic activities against the two tumor cell lines, with IC50 value ranges of 15.6–39.8 and 23.9–41.8 µM for MCF-7 and HCT-116 cells, respectively .
  • Field : Energetic Materials

    • Application : A novel nitrogen-rich energetic material, namely 3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole, was synthesized .
    • Method : The compound was synthesized via a one-step reaction from commercially available reagents .
    • Results : The single-crystal X-ray analysis revealed that the conformational isomerism of this new energetic material was associated with the structure .
  • Field : Medicinal Chemistry

    • Application : (4-Methyl-4H-1,2,4-triazol-3-yl)methanol, a related compound, is provided by Sigma-Aldrich as part of a collection of unique chemicals for early discovery researchers .
    • Method : The compound is synthesized and provided for research purposes .
    • Results : The specific results or outcomes would depend on the individual research projects .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(4,5-dimethyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4.2ClH/c1-5-8-9-6(3-4-7)10(5)2;;/h3-4,7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRMVPWWBXPEJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride

CAS RN

1797933-01-7
Record name 2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride
Reactant of Route 2
2-(dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
2-(dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride
Reactant of Route 4
2-(dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride
Reactant of Route 5
2-(dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride
Reactant of Route 6
2-(dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.